molecular formula C17H13ClFN3O3 B11299297 2-(4-chloro-3-methylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11299297
M. Wt: 361.8 g/mol
InChI Key: KFKMGZHDOISWEW-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorinated phenoxy group, a fluorinated phenyl group, and an oxadiazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the phenoxy group: The chlorinated phenoxy group can be introduced through a nucleophilic substitution reaction using a suitable phenol derivative.

    Acylation: The final step involves the acylation of the oxadiazole intermediate with an appropriate acyl chloride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the reagents used.

    Substitution: The chlorinated and fluorinated groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive agent, with studies exploring its effects on cellular processes.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and the phenyl groups play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide
  • Isooctyl (4-chloro-2-methylphenoxy)acetate

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to the presence of both chlorinated and fluorinated phenyl groups along with the oxadiazole ring. This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C17H13ClFN3O3

Molecular Weight

361.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C17H13ClFN3O3/c1-10-8-13(6-7-14(10)18)24-9-15(23)20-17-21-16(25-22-17)11-2-4-12(19)5-3-11/h2-8H,9H2,1H3,(H,20,22,23)

InChI Key

KFKMGZHDOISWEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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